molecular formula C17H19NOS B12124848 N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12124848
M. Wt: 285.4 g/mol
InChI Key: FFUCZAHAUWMQOB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and a carboxamide group attached to the 3-position of the benzothiophene ring. The presence of the 2-ethylphenyl group further modifies its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through various methods, such as the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoethylbenzene with thiourea to form the benzothiophene ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with an appropriate amine, such as 2-ethylphenylamine, under suitable conditions. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, particularly at positions that are ortho or para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific biological target. Generally, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiophene core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)acetamide
  • N-(2-ethylphenyl)-2-aminobenzothiophene
  • N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Uniqueness

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the specific positioning of the carboxamide group on the benzothiophene ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the 2-ethylphenyl group also imparts distinct steric and electronic properties, which can affect its interaction with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19NOS/c1-2-12-7-3-5-9-15(12)18-17(19)14-11-20-16-10-6-4-8-13(14)16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,18,19)

InChI Key

FFUCZAHAUWMQOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

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